molecular formula C9H12N2O2 B2396571 N-ethyl-4-methyl-2-nitroaniline CAS No. 37637-58-4

N-ethyl-4-methyl-2-nitroaniline

Cat. No.: B2396571
CAS No.: 37637-58-4
M. Wt: 180.207
InChI Key: JLYSKLNFSYDFNS-UHFFFAOYSA-N
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Description

“N-ethyl-4-methyl-2-nitroaniline” is a chemical compound with the CAS Number: 37637-58-4 . It has a molecular weight of 180.21 . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3 .


Chemical Reactions Analysis

“this compound” is basic and reacts exothermically with acids to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

“this compound” is a purple-black crystalline solid . It is insoluble in water . It has a melting point of 53-58 degrees Celsius .

Scientific Research Applications

Phase Diagrams in Energetic Materials

N-ethyl-4-nitroaniline, closely related to N-ethyl-4-methyl-2-nitroaniline, has been studied for its role in binary mixtures of energetic materials' stabilizers. Research by Trache et al. (2013) explored the liquidus and solidus equilibrium temperatures of mixtures involving N-ethyl-4-nitroaniline, utilizing differential scanning calorimeter (DSC) for constructing solid–liquid phase diagrams. This study aids in understanding the stability and performance of energetic materials.

Solubility and Solvation

The solubility and preferential solvation of 2-methyl-4-nitroaniline, a compound structurally similar to this compound, in various solvent mixtures were examined by Li et al. (2017). Their findings are crucial for understanding the physicochemical properties of such compounds in different solvent environments, which is significant for industrial processes like purification and extraction.

Stability in Propellants

Another important application of N-ethyl-4-nitroaniline derivatives is in propellants. Tang et al. (2017) conducted experimental and theoretical studies on the stability of new stabilizers, including N-ethyl-p-nitroaniline, for N-methyl-P-nitroaniline derivatives in composite modified double base (CMDB) propellants. Their research provides insights into improving the performance and stability of propellants.

Application in Spectrophotometry

This compound derivatives have also found applications in spectrophotometry. Teixeira et al. (2011) explored the use of various nitroanilines, including 2-methyl-4-nitroaniline, as spectrophotometric reagents for the determination of ethinylestradiol in pharmaceutical formulations. This method showcases the utility of nitroanilines in analytical chemistry for sensitive and selective detection.

Synthesis and Degradation

In the field of synthetic chemistry, derivatives of this compound are used as intermediates. For instance, the synthesis of 4-nitroindole using 2-methyl-3-nitroaniline as an intermediate was reported by Guang-hong (2009). Moreover, the aerobic degradation of N-Methyl-4-Nitroaniline by Pseudomonas sp. was studied by Khan et al. (2013), highlighting the environmental aspects of these compounds.

Safety and Hazards

“N-ethyl-4-methyl-2-nitroaniline” is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored locked up and in a well-ventilated place .

Mechanism of Action

Target of Action

N-ethyl-4-methyl-2-nitroaniline is primarily used as a stabilizer for nitrocellulose . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The compound interacts with nitrocellulose, increasing its thermal stability . The Arrhenius equation and model-fitting were used to calculate the thermal decomposition kinetic parameters of nitrocellulose and a composite of nitrocellulose and this compound . Results showed that the thermal decomposition activation energy of the composite was significantly increased compared with that of pure nitrocellulose . This indicates that the thermal stability of nitrocellulose was increased with the addition of this compound .

Biochemical Pathways

It is known that the compound influences the thermal decomposition of nitrocellulose, a process that involves a complex series of reactions . The addition of this compound appears to slow down these reactions, thereby increasing the thermal stability of nitrocellulose .

Result of Action

The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This has significant implications for the safety and longevity of nitrocellulose-based products, particularly in the field of propellants and explosives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature plays a crucial role in the compound’s ability to stabilize nitrocellulose . The compound’s efficacy in increasing the thermal stability of nitrocellulose was demonstrated under isothermal conditions .

Properties

IUPAC Name

N-ethyl-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYSKLNFSYDFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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